![molecular formula C17H17BrN2O3 B2976310 4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 578722-28-8](/img/structure/B2976310.png)
4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
2C-B is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus”. It is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl .
Synthesis Analysis
While the specific synthesis process for your compound isn’t available, a related compound, 2C-B, might be prepared by the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .Molecular Structure Analysis
The molecular formula for 2C-B is C10H14BrNO2 . The IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .Chemical Reactions Analysis
The main metabolic pathways of 2C-B involve oxidative deamination, resulting in various metabolites. Additionally, 4-bromo-2,5-dimethoxybenzoic acid can be produced also by oxidative deamination .Physical And Chemical Properties Analysis
The molecular weight of 2C-B is 260.128 .Scientific Research Applications
Pharmacological Research
This compound is structurally related to various phenethylamines which are known for their pharmacological properties. It could be used in the study of serotonin receptor activity, particularly the 5-HT2 receptor subfamily . Research in this area could lead to the development of new drugs for neurological disorders.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECQBOVEWWUFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |
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